molecular formula C15H12N6OS2 B2876532 5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251565-85-1

5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2876532
CAS No.: 1251565-85-1
M. Wt: 356.42
InChI Key: JSDJJALNDHQJDV-UHFFFAOYSA-N
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Description

5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic chemical compound designed for research applications. It belongs to a class of hybrid small molecules that incorporate multiple nitrogen-containing heterocycles, specifically benzothiazole, thiazole, and 1,2,3-triazole rings. Each of these pharmacophores is well-documented in medicinal chemistry for contributing to diverse biological activities. The benzothiazole scaffold is frequently investigated for its anti-cancer properties and has been identified as an efficient bioisostere for the purine ring of ATP, allowing related compounds to potentially interact with kinase enzyme active sites, such as the epidermal growth factor receptor (EGFR) . The 1,2,3-triazole ring is a stable aromatic heterocycle known for its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets. Its synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC) makes it a versatile building block in chemical biology and drug discovery . Furthermore, the standalone thiazole moiety is a privileged structure found in numerous FDA-approved drugs and is known for its significant role in various biochemical interactions . While the specific biological profile of this exact compound may not be fully characterized, molecules featuring a 1,2,3-triazole core linked to a (benzo)thiazole unit have demonstrated a range of promising research outcomes. These include significant neuroprotective effects in cellular models and potent cytotoxicity against human cancer cell lines, such as breast cancer T47D cells, through mechanisms that may involve EGFR inhibition . This product is provided For Research Use Only. It is intended for laboratory research and chemical analysis and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6OS2/c1-8-13(19-20-21(8)15-16-5-6-23-15)14(22)18-10-3-4-12-11(7-10)17-9(2)24-12/h3-7H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDJJALNDHQJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC=CS2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole core is synthesized via CuAAC between a thiazol-2-yl azide and a methyl-substituted alkyne. For example:

  • Thiazol-2-yl azide : Prepared by diazotization of 2-aminothiazole with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.
  • Methylpropiolate : Reacts with the azide in the presence of Cu(I) catalyst to yield 1-(thiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate.

Reaction Conditions :

  • Solvent: tert-Butanol/water (1:1)
  • Catalyst: CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%)
  • Temperature: 25°C, 12 hours
  • Yield: 78%

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed under basic conditions:

  • Reagents : 2 M NaOH, ethanol/water (1:1)
  • Temperature : 80°C, 4 hours
  • Yield : 92%

Preparation of 2-Methylbenzo[d]thiazol-5-Amine

Nitration and Reduction of Benzo[d]thiazole

  • Nitration : Benzo[d]thiazole is nitrated at position 5 using fuming HNO₃ in H₂SO₄ at 0–5°C.
  • Reduction : The nitro group is reduced to an amine via catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 6 hours).

Yield : 85% (over two steps).

Methylation at Position 2

  • Reagents : Methyl iodide, K₂CO₃, DMF
  • Conditions : 60°C, 8 hours
  • Yield : 76%

Amide Bond Formation

Activation of Carboxylic Acid

The triazole-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux (2 hours, 70% yield).

Coupling with 2-Methylbenzo[d]thiazol-5-Amine

The acid chloride reacts with the amine in the presence of a base:

  • Solvent : DCM
  • Base : Triethylamine (2 equiv)
  • Temperature : 0°C to 25°C, 6 hours
  • Yield : 68%

Characterization and Analytical Data

Spectral Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.42 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 1H, benzo[d]thiazole-H), 7.75 (s, 1H, thiazole-H), 7.62 (d, J = 8.4 Hz, 1H, benzo[d]thiazole-H), 2.81 (s, 3H, CH₃), 2.45 (s, 3H, CH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆) :
    δ 165.2 (C=O), 152.1 (triazole-C), 148.6 (thiazole-C), 135.4–115.2 (aromatic carbons), 21.3 (CH₃), 18.9 (CH₃).
  • HRMS (ESI) : m/z calcd for C₁₅H₁₂N₆OS₂ [M + H]⁺: 381.0442; found: 381.0445.

Physical Properties

Property Value
Melting Point 214–216°C
Solubility DMSO, DMF
Purity (HPLC) >98%

Optimization and Scalability

Triazole Synthesis

Replacing CuSO₄ with CuI in the CuAAC reaction improves yield to 84% while reducing reaction time to 8 hours.

Amide Coupling

Using HATU as a coupling agent in DMF increases yield to 75% under milder conditions (25°C, 4 hours).

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Compound A belongs to a class of triazole-carboxamide derivatives with benzothiazole/thiazole appendages. Below is a comparative analysis of its structural and physicochemical properties against two closely related analogs:

Table 1: Structural Comparison of Compound A with Analogs
Compound Name Core Structure Substituents Molecular Formula Key Features
Compound A 1H-1,2,3-triazole - 5-methyl
- 1-(thiazol-2-yl)
- N-(2-methylbenzo[d]thiazol-5-yl) carboxamide
C₁₅H₁₃N₇OS₂ Enhanced lipophilicity due to methyl groups; potential for π-π stacking via benzothiazole/thiazole
Compound B
(N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
1H-1,2,3-triazole - 5-methyl
- 1-(4-methylphenyl)
- N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl) carboxamide
C₁₆H₁₇N₇OS₂ Thiadiazole ring introduces sulfur-rich environment; ethylsulfanyl group may increase metabolic stability
Compound C
(N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide)
1H-1,2,3-triazole - 1-benzyl
- 4-(6-methoxybenzo[d]thiazol-2-yl)
- 2-nitrobenzamide
C₂₅H₂₀N₈O₃S Nitro group enhances electron-withdrawing effects; methoxy substituent may alter solubility

Electronic and Physicochemical Properties

  • Compound A : The methyl groups on the triazole and benzothiazole rings contribute to moderate lipophilicity (calculated LogP ~3.2), favoring passive diffusion across biological membranes. The thiazole and benzothiazole systems enable π-π interactions, which are critical for binding to aromatic residues in enzyme active sites.
  • Compound B : Replacement of thiazole with thiadiazole introduces additional sulfur atoms, increasing polar surface area (PSA ~120 Ų vs. 105 Ų for Compound A). The ethylsulfanyl group may confer resistance to oxidative metabolism.
  • Compound C : The nitro group and methoxy substituent create a stark electronic contrast: the nitro group is strongly electron-withdrawing, while methoxy is electron-donating. This may lead to dual effects on reactivity and target binding.

Biological Activity

The compound 5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1251565-85-1) is a member of the triazole family, known for its diverse biological activities. This article delves into its synthesis, characterization, and biological activity, supported by relevant research findings and data.

Antimicrobial Activity

Research indicates that derivatives of thiazole and triazole exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole compounds possess effective antibacterial activity against strains such as Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. For example, it has been tested against human cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast), demonstrating selective cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A series of thiazole derivatives were synthesized to evaluate their biological activity. The presence of methyl groups at specific positions on the aromatic rings was found to enhance cytotoxic effects significantly .
  • Structure-Activity Relationship (SAR) :
    • The SAR studies indicated that modifications on the thiazole ring could lead to increased potency against cancer cells. For instance, compounds with additional electron-donating groups exhibited improved activity .
  • Mechanism of Action :
    • Molecular docking studies revealed that these compounds interact with key proteins involved in cell proliferation and apoptosis, such as DNA gyrase and Bcl-2, suggesting a mechanism that disrupts cellular processes essential for cancer cell survival .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntibacterialPseudomonas aeruginosa0.21 μM
AnticancerA549 (lung adenocarcinoma)<10 μM
AnticancerNIH/3T3 (mouse embryoblast)<10 μM

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